molecular formula C27H20N4O2S B15026488 (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B15026488
M. Wt: 464.5 g/mol
InChI Key: GPHHHPCQSXBUGS-XDJHFCHBSA-N
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Description

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic molecule that features a combination of benzothiazole, pyridopyrimidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyridopyrimidine intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties. Its complex structure might impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, pyridopyrimidine derivatives, and phenoxy-substituted molecules. Examples include:

  • Benzothiazole-2-carboxylic acid
  • 4-Phenoxyphenol
  • 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine

Uniqueness

What sets (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile apart is its unique combination of these structural motifs, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H20N4O2S

Molecular Weight

464.5 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C27H20N4O2S/c1-3-18-10-12-20(13-11-18)33-25-21(27(32)31-14-6-7-17(2)24(31)30-25)15-19(16-28)26-29-22-8-4-5-9-23(22)34-26/h4-15H,3H2,1-2H3/b19-15+

InChI Key

GPHHHPCQSXBUGS-XDJHFCHBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C4=NC5=CC=CC=C5S4

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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